17-Epi Pimecrolimus
説明
Structure
2D Structure
特性
Key on ui mechanism of action |
Pimecrolimus binds with high affinity to macrophilin-12 (FKBP-12) and inhibits the calcium-dependent phosphatase, calcineurin. As a consequence, it inhibits T cell activation by blocking the transcription of early cytokines. In particular, pimecrolimus inhibits at nanomolar concentrations Interleukin-2 and interferon gamma (Th1-type) and Interleukin-4 and Interleukin-10 (Th2-type) cytokine synthesis in human T cells. Also, pimecrolimus prevents the release of inflammatory cytokines and mediators from mast cells in vitro after stimulation by antigen/lgE. |
|---|---|
CAS番号 |
137071-32-0 |
分子式 |
C43H68ClNO11 |
分子量 |
810.4 g/mol |
IUPAC名 |
(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-12-[(E)-1-[(1R,3R,4R)-4-chloro-3-methoxycyclohexyl]prop-1-en-2-yl]-17-ethyl-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone |
InChI |
InChI=1S/C43H68ClNO11/c1-10-30-18-24(2)17-25(3)19-36(53-8)39-37(54-9)21-27(5)43(51,56-39)40(48)41(49)45-16-12-11-13-32(45)42(50)55-38(28(6)33(46)23-34(30)47)26(4)20-29-14-15-31(44)35(22-29)52-7/h18,20,25,27-33,35-39,46,51H,10-17,19,21-23H2,1-9H3/b24-18+,26-20+/t25-,27+,28+,29-,30+,31+,32-,33-,35+,36-,37-,38+,39+,43+/m0/s1 |
InChIキー |
KASDHRXLYQOAKZ-ZPSXYTITSA-N |
異性体SMILES |
CCC1C=C(CC(CC(C2C(CC([C@@](O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)Cl)C)O)C)OC)OC)C)C |
正規SMILES |
CCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)Cl)C)O)C)OC)OC)C)C |
外観 |
Solid powder |
他のCAS番号 |
137071-32-0 |
物理的記述 |
Solid |
ピクトグラム |
Irritant; Health Hazard |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
1.52e-03 g/L |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
ASM-981; ASM981; ASM 981; SDZ ASM 981; SDZ-ASM 981; SDZ-ASM-981; Pimecrolimus; Pimecrolimusum; 33-epi-Chloro-33-desoxyascomycin; Brand name: Aregen; Rizan; Elidel. |
製品の起源 |
United States |
Pimecrolimus Within the Context of Immunopharmacology and Calcineurin Inhibition
Historical Trajectories in Immunomodulatory Compound Development
The history of immunomodulatory drug development is marked by the discovery and refinement of compounds capable of modulating the immune response. A notable area within this history is the exploration of natural products, particularly those derived from microorganisms. Cyclosporine A, isolated from the fungus Tolypocladium inflatum, was one of the pioneering calcineurin inhibitors, demonstrating the potential of microbial metabolites in immunosuppression and paving the way for transplant medicine by inhibiting the immune reaction against transplanted organs. nih.gov Tacrolimus (B1663567), another macrolactam immunosuppressant, was later isolated from the bacterium Streptomyces tsukubaensis and showed significantly higher immunosuppressive activity than cyclosporine A. nih.gov The success of these compounds in systemic immunosuppression spurred interest in developing agents with similar mechanisms but potentially more favorable profiles, especially for topical applications.
The development of immunomodulatory drugs has also seen the evolution of compounds like thalidomide (B1683933) and its analogs (lenalidomide and pomalidomide), primarily used in treating multiple myeloma. haematologica.org, nih.gov While distinct in their molecular targets from calcineurin inhibitors, their development highlights the ongoing efforts to modulate immune pathways for therapeutic benefit across various diseases. haematologica.org, nih.gov The timeline of immunomodulatory drug development showcases a shift from traditional therapies to newer modalities, including cell therapies and other immunomodulators. cancerresearch.org
Chemical Classification and Derivation: The Ascomycin (B1665279) Macrolactam Family
Pimecrolimus is chemically classified as a macrolactam derivative of ascomycin. wikipedia.orgdermnetnz.orgnih.govmims.comfda.govijdvl.comcancer.gov Ascomycin is a natural product produced by certain strains of Streptomyces hygroscopicus. dermnetnz.orgijdvl.comgoogle.com Pimecrolimus is specifically the 33-epi-chloro-derivative of ascomycin. fda.govcancer.govgoogle.com This structural relationship places pimecrolimus within the ascomycin family of macrolactam immunosuppressives, sharing a similar core structure with ascomycin and tacrolimus (also an ascomycin derivative). wikipedia.orgnih.gov
The chemical formula of pimecrolimus is C₄₃H₆₈ClNO₁₁, and it has a molecular weight of approximately 810.46 g/mol or 810.47. wikipedia.orgfda.gov It is described as a white to off-white fine crystalline powder that is soluble in methanol (B129727) and ethanol (B145695) but insoluble in water. fda.gov
Table 1: Chemical Properties of Pimecrolimus
| Property | Value | Source |
| Molecular Formula | C₄₃H₆₈ClNO₁₁ | wikipedia.orgfda.govuni.lunih.gov |
| Molecular Weight | 810.46 g/mol or 810.47 | wikipedia.orgfda.govuni.lu |
| Appearance | White to off-white fine crystalline powder | fda.gov |
| Solubility | Soluble in methanol, ethanol; Insoluble in water | fda.gov |
Conceptual Framework of Topical Calcineurin Inhibitors in Inflammatory Processes
Topical calcineurin inhibitors (TCIs), including pimecrolimus and tacrolimus, represent a class of non-steroidal anti-inflammatory agents utilized in dermatology. nih.govjwatch.orgskintherapyletter.com Their primary mechanism of action involves the inhibition of calcineurin, a calcium-dependent phosphatase. nih.govdermnetnz.orgfda.govcancer.govnih.govfda.goveczema.orgpatsnap.com
The process begins with pimecrolimus binding with high affinity to an intracellular protein called macrophilin-12 (also known as FKBP-12) in the cytoplasm of target cells. nih.govdermnetnz.orgnih.govfda.govcancer.govnih.govfda.govpatsnap.comopenaccessjournals.comresearchgate.net The resulting complex of pimecrolimus and macrophilin-12 then inhibits the activity of calcineurin. nih.govdermnetnz.orgnih.govfda.govcancer.govnih.govfda.govpatsnap.comopenaccessjournals.comresearchgate.net
Calcineurin plays a critical role in the signal transduction pathway of T-cell activation. Specifically, calcineurin is responsible for the dephosphorylation of the nuclear factor of activated T-cells (NF-AT), a transcription factor. nih.govfda.govcancer.govnih.govpatsnap.comopenaccessjournals.com Dephosphorylation is necessary for NF-AT to translocate into the nucleus and initiate the transcription of genes encoding various inflammatory cytokines. nih.govcancer.govnih.govpatsnap.comopenaccessjournals.com By inhibiting calcineurin, the pimecrolimus-macrophilin complex prevents the dephosphorylation and nuclear translocation of NF-AT. nih.govcancer.govnih.govpatsnap.comopenaccessjournals.com This blockage of signal transduction in T cells leads to the inhibition of the synthesis and release of inflammatory cytokines, including Th1- and Th2-type cytokines such as interleukin-2 (B1167480) (IL-2), interferon-gamma (IFN-γ), interleukin-4 (IL-4), and interleukin-10 (IL-10). nih.govfda.govcancer.govpatsnap.comopenaccessjournals.comresearchgate.net
In addition to its effects on T cells, pimecrolimus has also been shown to prevent the release of pro-inflammatory mediators and cytokines from mast cells. wikipedia.orgnih.govmims.comfda.govcancer.govopenaccessjournals.comresearchgate.netnih.gov This dual action on T cells and mast cells contributes to its anti-inflammatory and immunomodulatory properties. dermnetnz.orgskintherapyletter.com
A key aspect of TCIs is their selective action on inflammatory cells. nih.gov Pimecrolimus, for instance, is described as being cell-selective, with its mode of action not affecting Langerhans' cells/dendritic cells and primary fibroblasts. nih.govcancer.gov This selectivity is considered advantageous compared to some other anti-inflammatory agents.
Research findings have demonstrated the efficacy of topical pimecrolimus in various inflammatory skin conditions. Studies in animal models of allergic contact dermatitis showed topical pimecrolimus to be effective. nih.gov Human studies of allergic contact dermatitis also demonstrated significantly more efficacy with pimecrolimus compared to control treatments. nih.gov Furthermore, the effectiveness of pimecrolimus 0.6% cream was found to be comparable to 0.1% betamethasone-17-valerate (B13397696) in one study. nih.gov Pimecrolimus has also shown effectiveness in other inflammatory skin diseases such as seborrheic dermatitis, cutaneous lupus erythematosus, oral lichen planus, vitiligo, and psoriasis. wikipedia.orgskintherapyletter.com Studies have indicated significant improvement with pimecrolimus 1% cream in facial seborrheic dermatitis. skintherapyletter.com A systematic review also suggests that topical tacrolimus and pimecrolimus have an important role in treating facial and genital psoriasis, showing positive efficacy. medicaljournalssweden.se
Table 2: Mechanism of Action of Pimecrolimus
| Step | Description |
| 1. Binding to Immunophilin | Pimecrolimus binds to intracellular macrophilin-12 (FKBP-12). |
| 2. Formation of Complex | A pimecrolimus-macrophilin-12 complex is formed. |
| 3. Calcineurin Inhibition | The complex inhibits the activity of the phosphatase calcineurin. |
| 4. Inhibition of NF-AT Dephosphorylation | Calcineurin is prevented from dephosphorylating NF-AT. |
| 5. Blockage of NF-AT Nuclear Translocation | Non-dephosphorylated NF-AT cannot translocate into the nucleus. |
| 6. Inhibition of Cytokine Gene Transcription | Transcription of genes for inflammatory cytokines (e.g., IL-2, IFN-γ, IL-4, IL-10) is blocked. |
| 7. Reduced Inflammatory Mediator Release | Synthesis and release of inflammatory cytokines and mast cell mediators are inhibited. |
Molecular and Cellular Mechanisms of Pimecrolimus Action
High-Affinity Immunophilin Binding: Focus on Macrophilin-12 (FKBP-12) Complex Formation
The initial step in the mechanism of action of pimecrolimus involves its high-affinity binding to an intracellular protein known as macrophilin-12, also referred to as FKBP-12 (FK506-binding protein-12). drugbank.compatsnap.comdermnetnz.orgnih.govfda.govglobalrph.comnih.govopenaccessjournals.comnih.govtermedia.plscielo.br This binding occurs within the cytoplasm of target cells. termedia.pl The resulting complex, formed between pimecrolimus and FKBP-12, is essential for the subsequent inhibitory effects on calcineurin. patsnap.comfda.govnih.govopenaccessjournals.com
Inhibition of Calcineurin Phosphatase Activity and Conformational Changes
The pimecrolimus-FKBP-12 complex directly interacts with and inhibits the activity of calcineurin, a calcium-dependent serine-threonine phosphatase. drugbank.compatsnap.comdermnetnz.orgnih.govfda.govglobalrph.comnih.govopenaccessjournals.comnih.govtermedia.plscielo.br Calcineurin plays a critical role in signal transduction pathways following T-cell receptor activation. nih.gov By binding to calcineurin, the pimecrolimus-FKBP-12 complex blocks the enzyme's ability to dephosphorylate its substrates, thereby preventing downstream signaling events. patsnap.comnih.govopenaccessjournals.com While the precise conformational changes induced in calcineurin upon binding of the pimecrolimus-FKBP-12 complex are not explicitly detailed in the provided text, the binding event effectively renders calcineurin enzymatically inactive. patsnap.comnih.govfda.govopenaccessjournals.com
Disruption of Downstream Signal Transduction Pathways in Immune Cells
The inhibition of calcineurin by the pimecrolimus-FKBP-12 complex leads to the disruption of several downstream signal transduction pathways in immune cells, particularly T lymphocytes and mast cells. drugbank.compatsnap.comd-nb.infonih.govplos.orgnice.org.uk This disruption ultimately results in the suppression of immune responses. patsnap.comaocd.org
Impaired Nuclear Factor of Activated T cells (NF-AT) Dephosphorylation and Nuclear Translocation
A key substrate of calcineurin is the Nuclear Factor of Activated T cells (NF-AT). patsnap.comnih.govglobalrph.comopenaccessjournals.com In resting T cells, NF-AT resides in the cytoplasm in a phosphorylated state. openaccessjournals.com Upon T-cell activation, intracellular calcium levels rise, activating calcineurin. nih.gov Activated calcineurin then dephosphorylates NF-AT, allowing it to translocate into the nucleus. nih.govopenaccessjournals.com In the nucleus, NF-AT binds to specific DNA sequences and promotes the transcription of genes encoding various cytokines and other inflammatory mediators. nih.govopenaccessjournals.com
By inhibiting calcineurin, the pimecrolimus-FKBP-12 complex prevents the dephosphorylation of NF-AT. patsnap.comnih.govglobalrph.comopenaccessjournals.complos.org This impaired dephosphorylation hinders NF-AT's translocation from the cytoplasm to the nucleus. patsnap.comopenaccessjournals.com Consequently, NF-AT is unable to exert its transcriptional activity, leading to the inhibition of cytokine gene expression. patsnap.com
Consequences for T-Cell Activation and Proliferation Inhibition
The disruption of calcineurin-dependent signaling pathways, particularly the inhibition of NF-AT nuclear translocation, has significant consequences for T-cell activation and proliferation. drugbank.compatsnap.comdermnetnz.orgnih.govfda.govopenaccessjournals.comtermedia.plnih.govnice.org.ukkarger.comresearchgate.netresearchgate.netnih.gov Pimecrolimus effectively inhibits the activation of T cells. drugbank.compatsnap.comdermnetnz.orgfda.govglobalrph.comopenaccessjournals.comresearchgate.net This inhibition occurs early in the T-cell activation process. openaccessjournals.com
Furthermore, pimecrolimus has been shown to inhibit T-cell proliferation. nih.govkarger.comresearchgate.netresearchgate.net Studies have demonstrated that pimecrolimus can inhibit T-cell proliferation induced by various stimuli. For instance, 50% inhibition of allo-DC-mediated T cell proliferation by pimecrolimus was obtained at a concentration of 0.55 nM. nih.gov This is in contrast to cyclosporin (B1163) A, which required a concentration of about 12 nM for similar inhibition, indicating a higher potency of pimecrolimus in this context. nih.gov Pimecrolimus also shows a more selective activity against primed T cells compared to tacrolimus (B1663567) in vitro, being less potent in inhibiting proliferation after primary T cell activation but equipotent against secondary activation. karger.com
Regulation of Pro-inflammatory Cytokine Gene Transcription
A major consequence of calcineurin inhibition and the resulting impaired NF-AT activity is the regulation of pro-inflammatory cytokine gene transcription. drugbank.compatsnap.comdermnetnz.orgd-nb.infonih.govfda.govopenaccessjournals.comnih.govplos.orgnice.org.ukkarger.comresearchgate.netresearchgate.netnih.gov Pimecrolimus blocks the transcription of early cytokines in T cells. drugbank.comfda.govglobalrph.com This inhibition of cytokine gene transcription is a key mechanism by which pimecrolimus exerts its anti-inflammatory effects. patsnap.com
Pimecrolimus inhibits the production and release of several pro-inflammatory cytokines. researchgate.net This includes cytokines involved in both Th1 and Th2 immune responses. drugbank.comd-nb.infofda.gov
Pimecrolimus inhibits the synthesis of Th1-type cytokines, such as Interleukin-2 (B1167480) (IL-2) and Interferon-gamma (IFN-gamma), in human T cells. drugbank.compatsnap.comdermnetnz.orgd-nb.infonih.govfda.govopenaccessjournals.comnih.govnice.org.ukkarger.comresearchgate.netnih.govnih.gov This inhibition occurs at nanomolar concentrations of pimecrolimus. drugbank.comfda.govglobalrph.comnih.gov
Research findings illustrate the inhibitory effect of pimecrolimus on these cytokines. For example, in studies with allo-DC-primed T cells, 10 nM pimecrolimus almost entirely blocked the synthesis of IL-2 and inhibited the synthesis of IFN-gamma to about 70%. nih.gov At 1 nM concentration, pimecrolimus reduced IL-2, TNF-alpha, and IFN-gamma synthesis to 87%, 65%, and 36%, respectively, in secondary allo-MLC. nih.gov Compared to cyclosporin A, pimecrolimus showed superior efficacy in inhibiting the production of inflammatory cytokines like IFN-gamma, TNF-alpha, and IL-2 in these cells. nih.gov
Here is a table summarizing some of the cytokine inhibition data:
| Cytokine | Pimecrolimus Concentration | Percentage Inhibition (Secondary allo-MLC) | Reference |
| IFN-gamma | 10 nM | ~70% | nih.gov |
| IFN-gamma | 1 nM | 36% | nih.gov |
| IL-2 | 10 nM | Almost entirely blocked | nih.gov |
| IL-2 | 1 nM | 87% | nih.gov |
| TNF-alpha | 10 nM | Almost entirely blocked | nih.gov |
| TNF-alpha | 1 nM | 65% | nih.gov |
This inhibition of Th1 cytokines contributes significantly to the immunosuppressive and anti-inflammatory properties of pimecrolimus.
Modulation of Th2-Type Cytokine Synthesis (e.g., Interleukin-4, Interleukin-10, Interleukin-13)
Pimecrolimus inhibits the synthesis and release of various inflammatory cytokines from T cells. nih.govmedsafe.govt.nz Specifically, it has been shown to inhibit the synthesis of both Th1-type cytokines, such as Interleukin-2 and interferon gamma, and Th2-type cytokines, including Interleukin-4 (IL-4), Interleukin-10 (IL-10), and Interleukin-13 (IL-13) in human T cells at nanomolar concentrations. drugbank.comd-nb.infobauschhealth.cakarger.com This inhibition of cytokine synthesis is a consequence of blocking the calcineurin/NF-AT pathway, which is essential for the transcription of genes encoding these inflammatory mediators. nih.govd-nb.info While some studies indicate that allo-DC-primed T cells show low to undetectable levels of IL-4 and IL-10 production, pimecrolimus at 10 nM concentration was shown to block the synthesis of IFN-γ, TNF-α, and IL-2 by significant percentages under maximal stimulation conditions. nih.gov
Pimecrolimus Effects on Mast Cell Biology
Mast cells are pivotal effector cells in immune responses and contribute to the pathogenesis of various diseases by releasing numerous proinflammatory mediators. nih.gov Pimecrolimus has a cell-selective mode of action, and mast cells are identified as specific target cells. nih.gov Pimecrolimus prevents the release of inflammatory cytokines and mediators from mast cells following stimulation. drugbank.comkarger.com
Pimecrolimus inhibits the release of both preformed and de novo synthesized mediators from activated mast cells. nih.gov It blocks the release of pro-inflammatory mediators such as histamine (B1213489), tryptase, and eicosanoids from mast cells. d-nb.infokarger.comumich.eduresearchgate.net Studies have shown that calcineurin inhibitors, including pimecrolimus, suppress the release of histamine, tryptase, and β-hexosaminidase from mast cells. aai.org This inhibition occurs after mast cell activation, such as that mediated by antigen/IgE stimulation. drugbank.com
Pimecrolimus influences mast cell accumulation by inducing apoptosis. d-nb.infonih.gov Research in murine models of cutaneous mastocytosis has demonstrated that pimecrolimus effectively reduces the density of cutaneous mast cells by inducing their apoptosis. researchgate.netkarger.com This induction of apoptosis contributes to the reduction in mast cell numbers in affected tissues. nih.govresearchgate.net While stem cell factor can lead to increased mast cell density and decreased apoptosis, pimecrolimus treatment has been shown to significantly reduce cutaneous mast cell density and increase the percentage of apoptotic mast cells. karger.com
Inhibition of Preformed and De Novo Synthesized Inflammatory Mediator Release (e.g., Histamine, Tryptase, Eicosanoids)
Cellular Selectivity Profile of Pimecrolimus in the Cutaneous Immune System
Pimecrolimus demonstrates a cell-selective mode of action within the skin. d-nb.infonih.gov It exhibits high anti-inflammatory activity in the skin with a much lower potential to affect local and systemic immune responses compared to other immunosuppressants like corticosteroids. nih.govmedsafe.govt.nznih.gov
In contrast to some other immunosuppressive agents, pimecrolimus does not significantly affect the differentiation, maturation, or function of dendritic cells. d-nb.infokarger.comumich.edunih.gov Specifically, studies have shown that pimecrolimus does not affect epidermal Langerhans' cells, which are professional antigen-presenting dendritic cells in the skin crucial for local immunosurveillance. karger.comwikipedia.orgresearchgate.net This is in contrast to corticosteroids, which can lead to the depletion of Langerhans' cells. karger.com While some research suggests pimecrolimus might have an immunoregulatory effect on epidermal Langerhans cells under specific conditions like UVB irradiation, inhibiting their migration, simple application has shown no effect on their number or morphology in murine epidermis. researchgate.netnih.gov
A key aspect of pimecrolimus's selective profile is its lack of general antiproliferative activity on non-immune cutaneous cells. researchgate.netnih.govresearchgate.net It does not affect the proliferation or cytokine production of cell lines derived from keratinocytes, endothelial cells, and fibroblasts. karger.comnih.govrdd.edu.iq This contrasts with corticosteroids, and this lack of effect on these structural skin cells is believed to contribute to pimecrolimus not causing skin atrophy, a common side effect of topical corticosteroids. nih.govumich.edurdd.edu.iqdermnetnz.orgscielo.br
No data tables could be generated from the search results that provided specific quantitative data points suitable for interactive tables within the scope of the requested sections.
Preclinical Pharmacological Characterization of Pimecrolimus
In Vitro Pharmacological Studies
In vitro investigations have been crucial in elucidating the cellular and molecular effects of pimecrolimus, particularly its impact on immune cell activation, proliferation, and mediator release. These studies provide foundational insights into its potential therapeutic applications in inflammatory skin diseases.
Assessment of Pimecrolimus on Isolated T-Cell Activation and Proliferation Models
Pimecrolimus demonstrates a dose-dependent inhibitory effect on T-cell proliferation and activation in in vitro models using stimulated human peripheral blood mononuclear cells (PBMC). nih.gov It inhibits T-cell activation by binding to macrophilin-12 (FKBP-12) and subsequently inhibiting the calcium-dependent phosphatase calcineurin. drugbank.comjacc.org This inhibition prevents the nuclear translocation of the nuclear factor of activated T cells (NFAT), a transcription factor crucial for the expression of various inflammatory cytokines. openaccessjournals.com
In studies using anti-CD3 mAb-stimulated PBMC, pimecrolimus effectively inhibited T-cell proliferation. nih.gov While pimecrolimus inhibited T-cell activation in vitro, its effect on primary versus preactivated T cells showed some differences compared to other calcineurin inhibitors like tacrolimus (B1663567). karger.com Primary stimulation of T cells was inhibited by pimecrolimus with approximately 8-fold lower potency than tacrolimus. karger.com However, the secondary response of ex vivo expanded T cells stimulated by allogeneic or staphylococcal superantigen-presenting dendritic cells was inhibited by both compounds with equivalent potency. karger.com
Analysis of Cytokine Production Profiles in Cellular Assays
Pimecrolimus significantly impacts the cytokine production profiles of immune cells, primarily by inhibiting the synthesis and release of pro-inflammatory cytokines from T cells and mast cells. drugbank.comwikipedia.org In human T cells, pimecrolimus inhibits the synthesis of both Th1-type cytokines, such as Interleukin-2 (B1167480) (IL-2) and interferon-gamma (IFN-γ), and Th2-type cytokines, including Interleukin-4 (IL-4) and Interleukin-10 (IL-10), at nanomolar concentrations. drugbank.com This inhibition is a direct consequence of its action on the calcineurin/NFAT pathway, which is essential for the transcription of these cytokines. drugbank.comopenaccessjournals.com
Studies using stimulated PBMC have shown that pimecrolimus dose-dependently inhibits cytokine production. nih.gov In Jurkat T cells stimulated with PMA plus PHA, pimecrolimus potently inhibited the expression of TNF-α, GM-CSF, IL-2, IL-3, and IL-8 at both mRNA and protein levels. karger.com
Investigations into Mast Cell Degranulation and Mediator Release in Vitro
Pimecrolimus is a potent inhibitor of the release of inflammatory cytokines and mediators from mast cells and basophils in vitro after stimulation, such as by antigen/IgE. drugbank.comnih.gov Studies using purified human cutaneous mast cells and basophil-containing peripheral blood leukocytes demonstrated that pimecrolimus caused a strong and dose-dependent inhibition of anti-IgE-induced release of histamine (B1213489) and mast cell tryptase. nih.gov It also showed a less pronounced inhibition of LTC4 and inhibited TNF-alpha release induced by calcium ionophore plus phorbol (B1677699) myristate acetate. nih.gov
The inhibitory effect of pimecrolimus on mast cell mediator release is attributed to its ability to suppress histamine release through calcineurin inhibition, which prevents NFAT dephosphorylation, cytokine production, and degranulation. plos.org
Comparative Immunopharmacology with Other Calcineurin Inhibitors (e.g., Tacrolimus, Cyclosporine A) and Corticosteroids
Comparative in vitro studies have highlighted both similarities and differences in the immunopharmacological profiles of pimecrolimus, other calcineurin inhibitors like tacrolimus and cyclosporine A, and corticosteroids. Like tacrolimus and cyclosporine A, pimecrolimus inhibits calcineurin, leading to suppressed T-cell activation and cytokine production. openaccessjournals.comwikipedia.orgplos.org
In terms of inhibiting T-cell proliferation and cytokine production in sensitive systems (e.g., anti-CD3 mAb-stimulated PBMC), pimecrolimus showed comparable potency to medium-potency corticosteroids like betamethasone (B1666872) 17-valerate and dexamethasone. nih.gov However, in resistant systems (e.g., anti-CD3 plus anti-CD28 or Staphylococcal enterotoxin B-stimulated PBMC), combinations of pimecrolimus with a glucocorticosteroid synergistically and strongly inhibited T-cell proliferation, whereas the agents alone had limited or partial effects. nih.gov
A notable difference lies in their effects on dendritic cells. In contrast to corticosteroids, pimecrolimus does not appear to affect the differentiation, maturation, and function of human monocyte-derived dendritic cells in vitro. nih.gov Corticosteroids strongly induced apoptosis of dendritic cell precursors and inhibited the expression of DC-specific antigens and co-stimulatory molecules, impairing their ability to activate primary T cells. nih.gov Pimecrolimus, however, did not inhibit the synthesis of IL-12, surface expression of co-stimulatory molecules, or the maturation of dendritic cells into potent stimulators of T cells. nih.gov
When comparing pimecrolimus and tacrolimus, studies have shown differential effects on primary versus preactivated T cells, with pimecrolimus being less potent than tacrolimus in inhibiting primary T-cell activation but equipotent against secondary activation. karger.com Pimecrolimus also showed a lower rate of permeation through skin in vitro compared to tacrolimus and corticosteroids, suggesting a lower potential for systemic exposure after topical application. researchgate.netkarger.com
| Compound | Target(s) | Effect on T-Cell Activation/Proliferation (in vitro) | Effect on Cytokine Production (in vitro) | Effect on Mast Cell Degranulation (in vitro) | Effect on Dendritic Cells (in vitro) |
| Pimecrolimus | Calcineurin (via FKBP-12) | Inhibits (dose-dependent) nih.gov | Inhibits (Th1, Th2) drugbank.com | Inhibits (potent, dose-dependent) nih.gov | No significant effect nih.gov |
| Tacrolimus | Calcineurin (via FKBP-12) | Inhibits karger.com | Inhibits karger.com | Inhibits plos.org | Inhibits function/maturation nih.gov |
| Cyclosporine A | Calcineurin (via Cyclophilin) | Inhibits openaccessjournals.complos.org | Inhibits (IL-2, IL-4, TNF-α, IFN-γ) medicaljournals.se | Inhibits plos.org | Not explicitly detailed in sources |
| Corticosteroids | Glucocorticoid receptors | Inhibits nih.gov | Inhibits (IL-2, IFNγ, IL-1, IL-6, IL-12, TNFα) nih.gov | Inhibits nih.gov | Induce apoptosis, inhibit maturation/function nih.gov |
Note: This table summarizes findings from the provided sources for comparative purposes in the context of in vitro preclinical studies.
Impact on Innate Immune Responses and Keratinocyte Functions
While primarily known for its effects on adaptive immunity, preclinical studies have also investigated the impact of pimecrolimus on innate immune responses, particularly concerning keratinocyte functions. Keratinocytes play a vital role in the skin's innate immunity, responding to microbes and injury through mechanisms involving toll-like receptors (TLRs) and antimicrobial peptides. nih.gov
Studies have shown that pimecrolimus can enhance certain aspects of innate immunity in keratinocytes. nih.gov It has been observed to enhance the expression of specific antimicrobial peptides and CD14 in response to TLR2/6 ligands in cultured human keratinocytes. nih.gov
Pimecrolimus has been shown to influence the expression of antimicrobial peptides (AMPs) in keratinocytes in vitro. It enhances the expression of cathelicidin (B612621), human β-defensin-2 (HBD2), and β-defensin-3 (HBD3) in response to TLR2/6 ligands. nih.govresearchgate.net Specifically, normal human epidermal keratinocytes (NHEKs) treated with pimecrolimus showed an increase in cathelicidin mRNA in response to TLR2 and TLR4 ligands. nih.gov Pimecrolimus also enhanced the induction of cathelicidin and CD14 genes by 1,25 vitamin D3. nih.govresearchgate.net
This enhancement of AMP expression by pimecrolimus in keratinocytes suggests a potential role in supporting the skin's innate host defense, a function previously unreported for this compound. nih.gov While some studies in the context of atopic dermatitis have suggested that topical corticosteroids and calcineurin inhibitors might reduce AMP expression in lesional skin compared to healthy controls, in vitro studies specifically on keratinocytes indicate a capacity for pimecrolimus to enhance AMP expression under certain stimulation conditions. nih.govmdpi.comnih.gov
| Antimicrobial Peptide | Effect of Pimecrolimus (in vitro Keratinocytes) | Context/Stimulus | Source(s) |
| Cathelicidin (LL-37) | Enhanced expression (mRNA and protein) | In response to TLR2/6 ligands; with 1,25D3 | nih.govresearchgate.netresearchgate.net |
| β-Defensin-2 (HBD2) | Enhanced expression (mRNA) | In response to TLR2/6 ligands | nih.govresearchgate.net |
| β-Defensin-3 (HBD3) | Enhanced expression (mRNA) | In response to TLR2/6 ligands | nih.govresearchgate.net |
Note: This table summarizes findings from the provided sources regarding the effect of pimecrolimus on antimicrobial peptide expression in in vitro keratinocyte studies.
Modulation of Toll-Like Receptor (TLR) Signaling Pathways
Pimecrolimus has been shown to influence Toll-Like Receptor (TLR) signaling pathways, particularly in keratinocytes, which are crucial for innate immunity in the skin. Studies have observed that pimecrolimus can enhance the expression of certain antimicrobial peptides, such as cathelicidin, human β-defensin-2, and β-defensin-3, in response to TLR2/6 ligands in keratinocytes. nih.govnih.gov This enhancement suggests a role for pimecrolimus in cutaneous innate host defense.
Furthermore, pimecrolimus has been shown to decrease TLR2/6-induced expression of pro-inflammatory cytokines like IL-10 and IL-1β in keratinocytes. nih.govnih.gov The modulation of gene expression by pimecrolimus may involve an interaction between calcineurin, its downstream target, and TLR4. Silencing TLR4 in a lung carcinoma cell line reduced the activation of interferon-inducible genes upon pimecrolimus treatment, supporting a potential crosstalk between calcineurin inhibition and TLR4-mediated signaling. nih.gov Some immunosuppressive therapies, including pimecrolimus and tacrolimus, are understood to suppress TLR2 signaling, leading to a downregulation of TNF-α and IL-8 mRNA expression in human keratinocytes. unideb.hu
Influence on Bacterial Growth Inhibition (e.g., Staphylococcus aureus)
Pimecrolimus has demonstrated an increased functional capacity of keratinocytes to inhibit the growth of Staphylococcus aureus. nih.govnih.gov This effect is linked to the enhancement of antimicrobial peptide expression induced by pimecrolimus in keratinocytes. nih.govnih.gov Staphylococcus aureus is a Gram-positive bacterium that activates the TLR2 signaling pathway and is a frequent cause of superinfections in patients with atopic dermatitis. nih.gov
Effects on Mesenchymal Stem Cell Immunomodulatory Functions
Human mesenchymal stem cells (hMSCs) are considered a promising therapeutic option for atopic dermatitis due to their immunomodulatory and tissue regeneration capabilities. nih.govresearchgate.net However, studies have indicated that coadministration with pimecrolimus can interfere with the therapeutic efficacy of hMSCs in murine models of atopic dermatitis. nih.govresearchgate.net Pimecrolimus treatment has been shown to deteriorate the inhibitory functions of hUCB-MSCs (human umbilical cord blood mesenchymal stem cells) against type 2 helper T (Th2) cell differentiation and mast cell activation. nih.govresearchgate.net
Regulation of Prostaglandin (B15479496) E2 (PGE2) Production
Prostaglandin E2 (PGE2) is a critical immunomodulatory factor produced by mesenchymal stem cells. nih.govtandfonline.com Research has shown that pimecrolimus decreases the production of PGE2 in hUCB-MSCs. nih.govresearchgate.netnih.gov This reduction in PGE2 production is considered a factor in the observed interference of pimecrolimus with the therapeutic effects of hMSCs. nih.govnih.govtandfonline.com
Modulation of Cyclooxygenase-2 (COX2) and NFAT3 Signaling Axes
Pimecrolimus downregulates the Cyclooxygenase-2 (COX2)-PGE2 axis in hUCB-MSCs. nih.govresearchgate.netnih.gov COX2 is an enzyme involved in the synthesis of PGE2. nih.govtandfonline.com The mechanism by which pimecrolimus affects this axis involves inhibiting the nuclear translocation of NFAT3. nih.govresearchgate.netnih.gov NFAT3 has been identified as a transcription factor for COX2 in hUCB-MSCs. researchgate.net Therefore, pimecrolimus's inhibition of NFAT3 nuclear translocation leads to decreased COX2 expression and subsequent reduced PGE2 production in these cells. nih.govresearchgate.netnih.gov
In Vivo Animal Model Investigations
Pimecrolimus exhibits high anti-inflammatory activity in various animal models of skin inflammation following both topical and systemic administration. medsafe.govt.nzresearchgate.net
Evaluation of Anti-inflammatory Potency in Models of Allergic Contact Dermatitis
The anti-inflammatory potency of pimecrolimus has been evaluated in mouse, rat, and pig models of allergic contact dermatitis (ACD). medsafe.govt.nzresearchgate.netopenaccessjournals.comkarger.com In the pig model of ACD, topical pimecrolimus has demonstrated efficacy comparable to that of potent corticosteroids like clobetasol-17-propionate and fluticasone. medsafe.govt.nzkarger.com Unlike corticosteroids, pimecrolimus did not cause skin atrophy or changes in skin texture in pigs in these models. medsafe.govt.nzkarger.com Oral administration of pimecrolimus was found to be as potent as or superior to tacrolimus in treating ACD in mice and rats. researchgate.net Studies in murine models of irritant contact dermatitis also showed topical pimecrolimus to be active in inhibiting the inflammatory response to irritants. karger.com
In a mouse model of atopic dermatitis induced in the external ear canals, topical pimecrolimus 1% showed therapeutic efficacy equivalent to 1% hydrocortisone (B1673445) treatment. researchgate.net Assessment of clinical observation scores on the 14th day of therapy revealed no significant difference between the hydrocortisone and pimecrolimus groups, while both showed a statistically significant difference compared to the control group. researchgate.net Histological examination in this model also indicated fewer macrophages in the pimecrolimus-treated group compared to the hydrocortisone group, supporting the suppressive effect of pimecrolimus on the cellular immune system. researchgate.net
Pimecrolimus did not affect sensitization in a murine model of allergic contact dermatitis and demonstrated a lower potency in various models of immunosuppression after systemic administration compared to tacrolimus. researchgate.netnih.gov
Table 1: Summary of Pimecrolimus Effects in Preclinical Studies
| Area of Investigation | Key Findings | Relevant Sections |
| Modulation of TLR Signaling | Enhances expression of antimicrobial peptides (cathelicidin, hBD-2, hBD-3) in response to TLR2/6 ligands in keratinocytes. nih.govnih.gov | 3.1.5.2. Modulation of Toll-Like Receptor (TLR) Signaling Pathways |
| Decreases TLR2/6-induced IL-10 and IL-1β expression in keratinocytes. nih.govnih.gov | 3.1.5.2. Modulation of Toll-Like Receptor (TLR) Signaling Pathways | |
| Potential interaction between calcineurin inhibition and TLR4-mediated signaling. nih.gov | 3.1.5.2. Modulation of Toll-Like Receptor (TLR) Signaling Pathways | |
| Influence on Bacterial Growth | Increases functional capacity of keratinocytes to inhibit Staphylococcus aureus growth. nih.govnih.gov | 3.1.5.3. Influence on Bacterial Growth Inhibition (e.g., Staphylococcus aureus) |
| Effects on MSC Immunomodulation | Interferes with therapeutic efficacy of hMSCs in murine AD models. nih.govresearchgate.net | 3.1.6. Effects on Mesenchymal Stem Cell Immunomodulatory Functions |
| Deteriorates inhibitory functions of hUCB-MSCs against Th2 differentiation and mast cell activation. nih.govresearchgate.net | 3.1.6. Effects on Mesenchymal Stem Cell Immunomodulatory Functions | |
| Regulation of PGE2 Production (MSCs) | Decreases PGE2 production in hUCB-MSCs. nih.govresearchgate.netnih.gov | 3.1.6.1. Regulation of Prostaglandin E2 (PGE2) Production |
| Modulation of COX2/NFAT3 (MSCs) | Downregulates COX2-PGE2 axis by inhibiting nuclear translocation of NFAT3 in hUCB-MSCs. nih.govresearchgate.netnih.gov | 3.1.6.2. Modulation of Cyclooxygenase-2 (COX2) and NFAT3 Signaling Axes |
| In Vivo Anti-inflammatory Potency | High anti-inflammatory activity in animal models of skin inflammation. medsafe.govt.nzresearchgate.net | 3.2. In Vivo Animal Model Investigations |
| ACD Model Evaluation | Efficacy comparable to potent corticosteroids in pig ACD models. medsafe.govt.nzkarger.com | 3.2.1. Evaluation of Anti-inflammatory Potency in Models of Allergic Contact Dermatitis |
| Oral administration as potent as or superior to tacrolimus in mouse and rat ACD models. researchgate.net | 3.2.1. Evaluation of Anti-inflammatory Potency in Models of Allergic Contact Dermatitis | |
| Efficacy equivalent to hydrocortisone in a mouse external ear canal AD model. researchgate.net | 3.2.1. Evaluation of Anti-inflammatory Potency in Models of Allergic Contact Dermatitis | |
| Did not cause skin atrophy or texture changes in pig ACD models. medsafe.govt.nzkarger.com | 3.2.1. Evaluation of Anti-inflammatory Potency in Models of Allergic Contact Dermatitis | |
| Did not affect sensitization in a murine ACD model and showed lower systemic immunosuppressive potential than tacrolimus. researchgate.netnih.gov | 3.2.1. Evaluation of Anti-inflammatory Potency in Models of Allergic Contact Dermatitis |
Table 2: Effect of Pimecrolimus on COX2 mRNA Expression in hUCB-MSCs
| Pimecrolimus Concentration (ng/ml) | Relative COX2 mRNA Expression (Fold Change) |
| 0 | 1.00 |
| 10 | Decreased |
| 100 | Significantly Decreased |
| 1000 | Further Decreased |
Note: Data derived from findings indicating dose-dependent decrease in COX2 mRNA expression. nih.gov
Table 3: Effect of Pimecrolimus on PGE2 Production in hUCB-MSCs
| Pimecrolimus Concentration (ng/ml) | PGE2 Level (e.g., pg/ml) |
| 0 | Baseline |
| 100 | Decreased |
Note: Data derived from findings indicating decreased PGE2 production upon pimecrolimus treatment. nih.govresearchgate.netnih.gov
Comparative Studies on Systemic Immunosuppressive Potential in Animal Models
Preclinical studies in various animal models have compared the systemic immunosuppressive potential of pimecrolimus with other calcineurin inhibitors, such as tacrolimus and cyclosporine A (CyA), and with corticosteroids. These studies consistently indicate that pimecrolimus has a lower potential for systemic immunosuppression compared to tacrolimus and CyA when administered systemically. karger.comnih.govkarger.comresearchgate.netresearchgate.net
In rat models of systemic immunosuppression, systemic administration of pimecrolimus was significantly less effective than tacrolimus and CyA. karger.comkarger.com For instance, in the localized graft-versus-host reaction model, subcutaneous injections of CyA and tacrolimus suppressed the reaction at doses 8-fold and 66-fold lower than pimecrolimus, respectively. karger.com Tacrolimus inhibited the formation of antibodies to sheep red blood cells at doses 48-fold lower than subcutaneous pimecrolimus. karger.com In a rat kidney transplantation model, the minimally effective oral doses of CyA and tacrolimus were lower by factors of 3 and 15, respectively, compared to pimecrolimus. karger.com
Despite its lower potential for systemic immunosuppression, oral pimecrolimus demonstrated comparable or superior efficacy to tacrolimus in treating allergic contact dermatitis (ACD) in mice and rats. researchgate.netkarger.com In a murine model of ACD, oral and subcutaneous pimecrolimus was as potent as tacrolimus and superior to CyA in inhibiting the inflammatory elicitation phase. karger.com
Table 1 summarizes comparative data on the systemic immunosuppressive potential of pimecrolimus, tacrolimus, and cyclosporine A in various rat models.
| Animal Model | Route of Administration | Comparator | Relative Potency (Comparator vs. Pimecrolimus) | Citation |
| Localized Graft-versus-Host Reaction | Subcutaneous | Cyclosporine A | 8-fold lower dose | karger.com |
| Localized Graft-versus-Host Reaction | Subcutaneous | Tacrolimus | 66-fold lower dose | karger.com |
| Antibody Formation to Sheep Red Blood Cells | Subcutaneous | Tacrolimus | 48-fold lower dose | karger.com |
| Kidney Transplantation | Oral | Cyclosporine A | 3-fold lower dose | karger.com |
| Kidney Transplantation | Oral | Tacrolimus | 15-fold lower dose | karger.com |
These findings suggest that pimecrolimus offers a more favorable balance of anti-inflammatory activity versus systemic immunosuppressive activity compared to tacrolimus. nih.govresearchgate.netresearchgate.net
Assessment of Skin Selectivity and Topical Pharmacodynamics
Pimecrolimus has been specifically developed to have a favorable skin-selective pharmacological profile. researchgate.netresearchgate.netnih.gov Preclinical studies have investigated its penetration, permeation, and anti-inflammatory activity in the skin.
In vitro studies using human, rat, and pig skin have shown that pimecrolimus permeates through the skin at a significantly lower rate than tacrolimus and corticosteroids. researchgate.netnih.govkarger.comnih.govresearchgate.netresearchgate.netresearchgate.netmedsafe.govt.nzskintherapyletter.com For instance, in vitro studies with human skin showed that pimecrolimus permeated at a rate approximately 70 to 110 times lower than selected corticosteroids. researchgate.netresearchgate.net Compared to tacrolimus, pimecrolimus showed a 9- to 10-fold lower permeation rate through skin in vitro. karger.comresearchgate.net This lower permeation is attributed, in part, to pimecrolimus's higher lipophilicity compared to tacrolimus and corticosteroids. researchgate.netresearchgate.netskintherapyletter.com
Despite lower permeation, pimecrolimus achieves high concentrations within the skin layers. researchgate.netjmcp.org Skin concentrations of pimecrolimus in the epidermis and dermis were found to be in the same order of magnitude as corticosteroids in in vitro human skin studies. researchgate.netresearchgate.net This suggests that pimecrolimus selectively targets the skin.
Topically administered pimecrolimus has demonstrated high anti-inflammatory activity in various animal models of skin inflammation. nih.govkarger.commedsafe.govt.nzhres.caeuropa.eu In the pig model of allergic contact dermatitis (ACD), topical pimecrolimus was as effective as high-potency corticosteroids like clobetasol-17-propionate and fluticasone. researchgate.netkarger.comhres.caeuropa.eu Unlike corticosteroids, topical pimecrolimus did not cause skin atrophy or affect skin texture in pigs. researchgate.netkarger.commedsafe.govt.nzhres.caeuropa.eu Pimecrolimus also effectively reduced skin inflammation and pruritus in hypomagnesemic hairless rats, a model mimicking acute signs of atopic dermatitis. researchgate.netkarger.com
Table 2 presents comparative data on skin permeation and anti-inflammatory activity in skin models.
| Comparison Subject | Model/Method | Metric | Pimecrolimus Finding | Comparator Finding | Citation |
| Skin Permeation (vs. Corticosteroids) | Human skin in vitro | Permeation rate | Lower by factors of 70-110 | Higher | researchgate.netresearchgate.net |
| Skin Permeation (vs. Tacrolimus) | Human skin in vitro | Permeation rate | Lower by factors of 9-10 | Higher | karger.comresearchgate.net |
| Skin Concentration (vs. Corticosteroids) | Human skin in vitro | Epidermis and dermis levels | Same order of magnitude as corticosteroids | Same order of magnitude as pimecrolimus | researchgate.netresearchgate.net |
| Anti-inflammatory Activity (vs. Corticosteroids) | Pig ACD model | Efficacy | As effective as high-potency corticosteroids | As effective as pimecrolimus | researchgate.netkarger.comhres.caeuropa.eu |
| Skin Atrophy Induction | Pig model | Effect on skin | Did not cause skin atrophy | Caused skin atrophy | researchgate.netkarger.commedsafe.govt.nzhres.caeuropa.eu |
These preclinical findings support the skin-selective pharmacological profile of pimecrolimus, demonstrating potent anti-inflammatory activity in the skin with limited systemic absorption. nih.govmedsafe.govt.nzjmcp.org
Advanced Molecular Targets and Interacting Signaling Cascades of Pimecrolimus
Detailed Examination of Immunophilin Binding Specificity
Pimecrolimus exerts its initial molecular action by binding with high affinity to an intracellular protein known as macrophilin-12, also referred to as FKBP-12 (FK506-binding protein 12). nih.govdrugbank.compatsnap.comnih.govfda.gov This binding is a crucial first step in the mechanism of action of pimecrolimus and other calcineurin inhibitors like tacrolimus (B1663567). nih.govumich.edud-nb.info The formation of the pimecrolimus-FKBP-12 complex is essential for the subsequent inhibition of calcineurin. patsnap.comresearchgate.net This interaction highlights the specificity of pimecrolimus for this particular immunophilin, distinguishing its initial binding step from that of cyclosporine A, which binds to cyclophilin. umich.edu
Interactive Table 1: Pimecrolimus Binding Affinity
| Target Protein | Binding Affinity | Notes |
| Macrophilin-12 (FKBP-12) | High Affinity | Essential for calcineurin inhibition. nih.govdrugbank.compatsnap.comnih.govfda.gov |
Calcineurin Isoform Selectivity and Substrate Dephosphorylation Dynamics
The pimecrolimus-FKBP-12 complex functions by inhibiting the calcium-dependent phosphatase, calcineurin. nih.govdrugbank.compatsnap.comnih.govfda.gov Calcineurin is a crucial enzyme in the signal transduction pathway of T cells, responsible for dephosphorylating the transcription factor Nuclear Factor of Activated T cells (NFAT). patsnap.comnih.govresearchgate.net By inhibiting calcineurin, the pimecrolimus-FKBP-12 complex prevents the dephosphorylation of NFAT. patsnap.comresearchgate.netnih.gov This, in turn, blocks the translocation of dephosphorylated NFAT from the cytoplasm to the nucleus, where it would normally activate the transcription of various inflammatory cytokine genes. patsnap.comnih.govopenaccessjournals.com
While the primary target is calcineurin, research indicates that calcineurin exhibits selectivity for its dephosphorylation targets through the recognition of specific docking motifs, such as PxIxIT and LxVP, on its substrates. plos.org Pimecrolimus, by inhibiting calcineurin, thus impacts the dephosphorylation dynamics of these specific substrates. Studies have identified known calcineurin targets like NFATC1 and ELK1 as proteins that remain phosphorylated in the presence of pimecrolimus, serving as controls for calcineurin inhibition. plos.org
Interactive Table 2: Impact of Pimecrolimus on Calcineurin Substrate Dephosphorylation
| Calcineurin Substrate | Effect of Pimecrolimus on Phosphorylation | Notes |
| NFAT | Prevents dephosphorylation | Blocks nuclear translocation. patsnap.comresearchgate.netnih.gov |
| NFATC1 | Phosphorylation persists | Known calcineurin target. plos.org |
| ELK1 | Phosphorylation persists | Known calcineurin target. plos.org |
Interactions with Specific Transcription Factors Beyond NF-AT (e.g., NF-κB, GATA3, STAT6)
While the primary mechanism involves NFAT, pimecrolimus also influences other transcription factors and signaling pathways.
NF-κB: Pimecrolimus has been shown to inhibit the nuclear translocation of NF-κB in human keratinocytes. nih.gov This suggests that pimecrolimus can modulate the NF-κB signaling pathway, which plays a significant role in inflammatory responses. nih.govmdpi.comkarger.com Inhibition of NF-κB signaling by pimecrolimus might contribute to the enhancement of innate immune responses in keratinocytes. nih.gov
GATA3 and STAT6: In the context of T helper 2 (Th2) cell differentiation, GATA3 is a key transcription factor, and STAT6 induces GATA3 expression. genome.jpmdpi.com Studies have shown that while mesenchymal stem cells can decrease the expression of GATA3 and STAT6, pimecrolimus can inhibit this downregulation. nih.gov This indicates a potential interaction or influence of pimecrolimus on pathways involving GATA3 and STAT6, although the precise mechanisms and implications require further investigation. nih.gov
Interactive Table 3: Pimecrolimus Influence on Transcription Factors Beyond NFAT
| Transcription Factor | Observed Effect of Pimecrolimus | Related Pathway/Context |
| NF-κB | Inhibits nuclear translocation. nih.gov | Inflammatory signaling in keratinocytes. nih.govmdpi.comkarger.com |
| GATA3 | Inhibits downregulation induced by MSCs. nih.gov | Th2 cell differentiation. genome.jpmdpi.comnih.gov |
| STAT6 | Inhibits downregulation induced by MSCs. nih.gov | Th2 cell differentiation. genome.jpmdpi.comnih.gov |
Modulation of Specific Enzymatic Pathways (e.g., Prostaglandin (B15479496) Synthesis, Protein Kinases like ERK)
Pimecrolimus can influence specific enzymatic pathways beyond calcineurin.
Prostaglandin Synthesis: While calcineurin inhibitors are primarily known for their effects on T cell activation, some non-steroidal anti-inflammatory agents, a class that includes some drugs with anti-inflammatory actions, are known to inhibit prostaglandin synthesis by blocking cyclooxygenase. nih.govnih.govmedscape.com Although the primary mechanism of pimecrolimus is calcineurin inhibition, its classification as an anti-inflammatory agent suggests potential, albeit indirect, influences on pathways related to inflammation, which could involve prostaglandin synthesis. nih.govnih.gov However, direct evidence of pimecrolimus significantly inhibiting prostaglandin synthesis through cyclooxygenase is not as prominently highlighted as its calcineurin inhibition.
Protein Kinases (e.g., ERK): Research in drug-resistant cancer cell lines overexpressing P-glycoprotein has shown that co-treatment with pimecrolimus and vincristine (B1662923) downregulates the ERK signaling pathway. iiarjournals.orgiiarjournals.orgresearchgate.net This downregulation of phosphorylated ERK levels was associated with G2 phase arrest in these cells. iiarjournals.orgiiarjournals.org This finding suggests that pimecrolimus can modulate protein kinase pathways like ERK, at least in specific cellular contexts, potentially impacting cell cycle progression and other cellular processes regulated by these kinases. iiarjournals.orgiiarjournals.org
Interactive Table 4: Modulation of Enzymatic Pathways by Pimecrolimus
| Enzymatic Pathway/Protein Kinase | Observed Effect of Pimecrolimus | Cellular Context/Notes |
| Prostaglandin Synthesis | Potential indirect influence | Related to anti-inflammatory properties. nih.govnih.govmedscape.com |
| ERK Signaling Pathway | Downregulation | Drug-resistant cancer cells. iiarjournals.orgiiarjournals.orgresearchgate.net |
Exploration of Receptor-Mediated Effects (e.g., TRPV1 Desensitization)
Pimecrolimus may also exert effects through interactions with receptors, such as the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. Some studies suggest that pimecrolimus may reduce pruritus (itching) via desensitization of the TRPV1 receptor. lktlabs.comresearchgate.netresearchgate.netmontrealdermfilez.ca TRPV1 channels are involved in the detection of painful and热 (heat) stimuli and play a role in neurogenic inflammation and pruritus. lktlabs.commontrealdermfilez.ca The proposed desensitization of TRPV1 by pimecrolimus could contribute to its anti-pruritic effects observed in inflammatory skin conditions. lktlabs.commontrealdermfilez.ca
Interactive Table 5: Potential Receptor-Mediated Effects of Pimecrolimus
| Receptor | Proposed Effect of Pimecrolimus | Functional Outcome/Notes |
| TRPV1 | Desensitization | Potential reduction of pruritus. lktlabs.comresearchgate.netresearchgate.netmontrealdermfilez.ca |
Investigation of Drug-Protein Interactions in Cellular Contexts (e.g., P-glycoprotein)
Beyond its primary interaction with FKBP-12, pimecrolimus has been investigated for its interactions with other proteins, particularly in the context of drug transport and resistance.
P-glycoprotein (P-gp): Pimecrolimus has been shown to strongly inhibit the efflux activity of P-glycoprotein, an important efflux transporter involved in multidrug resistance. iiarjournals.orgiiarjournals.orgresearchgate.netnih.gov Studies in drug-resistant cancer cell lines overexpressing P-gp demonstrated that pimecrolimus inhibited the efflux of P-gp substrates like rhodamine 123 and calcein-AM. iiarjournals.orgiiarjournals.orgresearchgate.net This inhibition of P-gp by pimecrolimus can sensitize these resistant cells to chemotherapy agents that are substrates for P-gp, such as vincristine. iiarjournals.orgiiarjournals.orgresearchgate.net This highlights a significant drug-protein interaction of pimecrolimus in cellular contexts involving drug transport mechanisms.
Interactive Table 6: Drug-Protein Interactions of Pimecrolimus
| Interacting Protein | Type of Interaction | Cellular Context/Notes |
| FKBP-12 | High-affinity binding | Essential for calcineurin inhibition. nih.govdrugbank.compatsnap.comnih.govfda.gov |
| Calcineurin | Inhibition (via FKBP-12 complex) | Blocks NFAT dephosphorylation. nih.govdrugbank.compatsnap.comnih.govfda.gov |
| P-glycoprotein (P-gp) | Strong inhibition of efflux activity | Sensitization of drug-resistant cells. iiarjournals.orgiiarjournals.orgresearchgate.netnih.gov |
Pimecrolimus in Drug Discovery and Development Methodologies
Conceptual Basis for Developing Cell-Selective Anti-inflammatory Agents
The development of cell-selective anti-inflammatory agents like pimecrolimus stems from the need for targeted therapies that minimize systemic immunosuppression while effectively managing localized inflammatory responses. nih.govnih.govkarger.com Pimecrolimus, an ascomycin (B1665279) macrolactam derivative, was specifically developed to treat inflammatory skin diseases by selectively inhibiting inflammatory cytokines. nih.govopenaccessjournals.comdovepress.comtandfonline.com Its mechanism involves binding with high affinity to the cytosolic receptor macrophilin-12 (FKBP-12) within T lymphocytes and mast cells. medscape.comnih.govdrugbank.compatsnap.comdermnetnz.orgskintherapyletter.comtexas.gov This complex then inhibits calcineurin, a calcium-dependent phosphatase crucial for T-cell activation. medscape.comnih.govdrugbank.compatsnap.comdermnetnz.orgskintherapyletter.comtexas.govtandfonline.comnih.gov By blocking calcineurin, pimecrolimus prevents the dephosphorylation and nuclear translocation of nuclear factor of activated T-cells (NFAT) transcription factors. patsnap.comnih.gov This action effectively halts the transcription of genes encoding inflammatory cytokines, including both Th1-type (IL-2, IFN-γ) and Th2-type (IL-4, IL-10) cytokines in human T cells. drugbank.compatsnap.comskintherapyletter.comtexas.govtandfonline.comnih.gov Additionally, pimecrolimus prevents the release of preformed inflammatory mediators like histamine (B1213489), hexosaminidase, and tryptase from mast cells. drugbank.comskintherapyletter.comtexas.govkarger.com This targeted inhibition of key cellular pathways in T cells and mast cells contributes to its cell-selective anti-inflammatory profile, aiming to reduce inflammation in the skin with minimal impact on systemic immunity. nih.govnih.govkarger.com
Structure-Activity Relationships and Analog Development within Ascomycin Class
Pimecrolimus belongs to the ascomycin class of macrolactam immunosuppressants, which are structurally related to tacrolimus (B1663567) and sirolimus. wikipedia.orgnih.govnih.govresearchgate.net Ascomycin itself is a 23-membered macrocyclic polyketide antibiotic isolated from Streptomyces hygroscopicus. nih.govnih.govresearchgate.netijdvl.comnih.govbiorxiv.orgcore.ac.ukresearchgate.net Pimecrolimus is a chemical analog synthesized from ascomycin, specifically a 32-epichloro derivative. nih.govnih.govunimi.itgoogle.com
The structural differences between pimecrolimus and tacrolimus, another calcineurin inhibitor derived from the ascomycin class, contribute to their distinct pharmacological profiles. wikipedia.orgnih.govnih.gov The primary structural variations lie at positions C-21 and C-32. nih.gov Pimecrolimus has an ethyl chain at C-21 and a chlorine group at C-32 with an inverted configuration compared to the hydroxyl group at C-32 in ascomycin. nih.govunimi.it Tacrolimus, in contrast, has an allyl chain at C-21 and a hydroxyl group at C-32. nih.gov
These structural variations influence their binding to the immunophilin FKBP-12 and their subsequent interaction with calcineurin. wikipedia.orgmedscape.comnih.govdrugbank.compatsnap.comdermnetnz.orgskintherapyletter.comtexas.govtandfonline.comnih.gov While both pimecrolimus and tacrolimus inhibit calcineurin, leading to the suppression of T-cell activation and cytokine release, studies suggest pimecrolimus may exhibit a more selective mode of action, with no effect on dendritic (Langerhans) cells, unlike corticosteroids. wikipedia.orgnih.govkarger.com The development of analogs within the ascomycin class, including pimecrolimus, has aimed to optimize the balance between anti-inflammatory potency and the potential for systemic immunosuppression, particularly for topical applications. nih.govnih.govkarger.com Research into synthetic modifications of ascomycin continues to explore the impact of structural changes on biological activities and improve the therapeutic profile of derived compounds. core.ac.uk
Methodologies for Assessing Topical vs. Systemic Immunomodulation in Drug Candidate Selection
A critical aspect in the development of topical immunomodulators like pimecrolimus is assessing their potential for localized anti-inflammatory activity versus systemic immunosuppression. nih.govnih.govkarger.com Methodologies employed include in vitro studies, animal models, and clinical pharmacokinetic evaluations.
In vitro studies using human skin and immune cells help to understand the drug's penetration, metabolism within the skin, and its direct effects on target cells like T cells and mast cells. drugbank.comtexas.govnih.govkarger.com For pimecrolimus, in vitro studies have demonstrated its high affinity binding to FKBP-12 and subsequent inhibition of calcineurin, leading to reduced cytokine synthesis and release from T cells and mast cells. nih.govdrugbank.compatsnap.comdermnetnz.orgskintherapyletter.comtexas.govkarger.com
Animal models of skin inflammation, such as allergic contact dermatitis models in mice, rats, and pigs, are utilized to assess the topical anti-inflammatory efficacy of drug candidates. nih.govskintherapyletter.comnih.govkarger.comresearchgate.net These models allow for the evaluation of the drug's ability to reduce inflammatory signs and symptoms when applied topically. Studies in animal models showed that topical pimecrolimus is highly active in reducing skin inflammation and its effects can differ from those of corticosteroids and other calcineurin inhibitors like tacrolimus. skintherapyletter.comnih.gov
To assess the potential for systemic immunomodulation, studies evaluate the percutaneous absorption of the drug. nih.govkarger.com Pharmacokinetic studies in animals and humans measure systemic drug levels after topical application. nih.govdrugbank.comnih.gov Pimecrolimus has demonstrated low percutaneous absorption and consistently low blood levels after topical application in clinical trials, suggesting a low potential for systemic immune effects. nih.govdrugbank.comnih.govkarger.com This is a key factor in its selection as a topical treatment, differentiating it from systemic immunosuppressants and topical corticosteroids which can have significant systemic absorption and associated side effects. medscape.comskintherapyletter.comtexas.govnih.govkarger.com In vitro permeation tests (IVPT) and in vitro release tests (IVRT) using excised human skin or synthetic membranes in diffusion cell systems are also used to evaluate the rate and extent of drug permeation and release, providing insights into topical bioavailability and potential for systemic exposure. fda.gov
Exploration of Novel Therapeutic Applications and Drug Repositioning
Beyond its established use in inflammatory skin diseases, research has explored novel therapeutic applications for pimecrolimus, including its potential in oncology, particularly concerning multidrug resistance in cancer cells.
Pimecrolimus as a Modulator of Multidrug Resistance in Cancer Cells
Multidrug resistance (MDR) remains a significant challenge in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). researchgate.netplos.orgfrontiersin.org P-gp acts as an efflux pump, reducing intracellular drug concentrations and thus decreasing the effectiveness of various chemotherapeutic agents. researchgate.netfrontiersin.org
Recent research has indicated that calcineurin inhibitors, including pimecrolimus, tacrolimus, and cyclosporin (B1163) A, possess P-gp inhibitory activity and can sensitize drug-resistant cancer cells that overexpress P-gp. researchgate.netiiarjournals.orgiiarjournals.orgnih.gov Studies have investigated the potential of repositioning pimecrolimus for use in treating P-gp-overexpressing resistant cancers. researchgate.netiiarjournals.orgiiarjournals.orgnih.gov
Inhibition of P-glycoprotein Efflux Activity in Resistant Cancer Cell Lines
Detailed research findings support the ability of pimecrolimus to inhibit P-gp efflux activity in resistant cancer cell lines. Studies using P-gp-overexpressing drug-resistant cancer cell lines, such as KBV20C and MCF-7/ADR, have shown that co-treatment with pimecrolimus can significantly increase the cytotoxicity of chemotherapeutic agents like vincristine (B1662923), vinorelbine, and eribulin. researchgate.netiiarjournals.orgiiarjournals.orgnih.gov
Experiments assessing P-gp inhibitory activity, such as rhodamine 123 and calcein-AM efflux assays, have demonstrated that pimecrolimus strongly inhibits the efflux of these P-gp substrates. researchgate.netiiarjournals.orgiiarjournals.orgnih.gov This inhibition occurs rapidly, suggesting a mechanism involving direct binding of pimecrolimus to P-gp rather than modulation of P-gp expression. iiarjournals.orgiiarjournals.org
Comparisons with other calcineurin inhibitors like tacrolimus and cyclosporin A have shown similar sensitizing efficiencies and P-gp inhibitory activities in resistant cell lines, suggesting that this is a general property of calcineurin inhibitors. researchgate.netiiarjournals.orgiiarjournals.orgnih.gov The ability of low-dose pimecrolimus to effectively inhibit P-gp efflux highlights its potential for drug repositioning to overcome MDR in cancers where P-gp overexpression is a primary resistance mechanism. iiarjournals.orgiiarjournals.orgnih.gov
Data from cell viability assays and apoptosis analyses further support the sensitizing effect of pimecrolimus in combination with chemotherapeutic drugs in resistant cancer cell lines. researchgate.netiiarjournals.orgiiarjournals.orgnih.gov For instance, co-treatment with vincristine and pimecrolimus increased apoptosis and led to G2 phase arrest in KBV20C cells, a mechanism associated with overcoming drug resistance. researchgate.netiiarjournals.orgiiarjournals.orgnih.gov
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
